アンピロキシカム

概要

説明

アンピロキシカムは、非ステロイド性抗炎症薬(NSAID)であり、ピロキシカムのプロドラッグです。 主に、関節リウマチや変形性関節症などの筋骨格系の疾患における痛みと炎症の緩和に使用されます 。 ピロキシカムとは異なり、アンピロキシカムは in vitro で検出可能なプロスタグランジン合成阻害活性は持っていませんが、 in vivo では同様の効力を示します .

2. 製法

アンピロキシカムは、一連の化学反応によって合成されます。合成経路には、ピロキシカムのエステル炭酸プロドラッグの形成が含まれます。 製法には、次の手順が含まれます :

炭酸エステルの形成: ピロキシカムを塩基の存在下でクロロギ酸エチルと反応させて、炭酸エステルを形成します。

エーテル化: 次に、炭酸エステルをアルコールと反応させて、最終生成物であるアンピロキシカムを形成します。

工業生産方法では、通常、同様の手順が用いられますが、高収率と高純度を確保するために、大規模生産に最適化されています。

科学的研究の応用

Ampiroxicam has several scientific research applications:

Chemistry: It is used as a model compound to study prodrug activation and drug delivery systems.

Biology: Research focuses on its anti-inflammatory properties and its effects on cellular pathways.

Industry: It is used in the formulation of pharmaceutical products aimed at treating inflammatory conditions.

作用機序

アンピロキシカムは、体内でピロキシカムに変換されることで効果を発揮します。ピロキシカムは、プロスタグランジンの合成に関与する酵素であるシクロオキシゲナーゼ(COX)を阻害することによって機能します。プロスタグランジンは、炎症と痛みを仲介する化合物です。 COXを阻害することで、ピロキシカムはプロスタグランジンの産生を抑制し、痛みと炎症を軽減します .

生化学分析

Biochemical Properties

Ampiroxicam plays a significant role in biochemical reactions by inhibiting the enzyme cyclooxygenase (COX), which is crucial for the conversion of arachidonic acid to prostaglandins . Prostaglandins are lipid compounds that have diverse hormone-like effects, including the mediation of inflammation and pain. By inhibiting COX, ampiroxicam reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, ampiroxicam interacts with proteins involved in the inflammatory response, such as leukocyte chemotaxis .

Cellular Effects

Ampiroxicam influences various types of cells and cellular processes. It affects cell function by inhibiting the production of prostaglandins, which are involved in cell signaling pathways related to inflammation and pain . This inhibition leads to a reduction in the inflammatory response and pain sensation. Ampiroxicam also impacts gene expression by modulating the activity of genes involved in the inflammatory process . Furthermore, it affects cellular metabolism by altering the production of metabolites associated with inflammation .

Molecular Mechanism

The molecular mechanism of ampiroxicam involves its conversion to piroxicam, which then exerts its effects by inhibiting cyclooxygenase . This inhibition prevents the formation of prostaglandins from arachidonic acid, thereby reducing inflammation and pain . Ampiroxicam binds to the active site of cyclooxygenase, blocking its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . This binding interaction is crucial for the anti-inflammatory and analgesic effects of ampiroxicam .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ampiroxicam change over time. Studies have shown that ampiroxicam is stable and maintains its efficacy over extended periods . It undergoes degradation in the presence of certain environmental factors, such as light and heat . Long-term effects of ampiroxicam on cellular function have been observed in both in vitro and in vivo studies, indicating sustained anti-inflammatory and analgesic effects .

Dosage Effects in Animal Models

The effects of ampiroxicam vary with different dosages in animal models. At low doses, ampiroxicam effectively reduces inflammation and pain without causing significant adverse effects . At high doses, it can lead to toxic effects, including gastrointestinal irritation and renal toxicity . Threshold effects have been observed, where the efficacy of ampiroxicam plateaus at higher doses, indicating that increasing the dosage beyond a certain point does not enhance its therapeutic effects .

Metabolic Pathways

Ampiroxicam is involved in metabolic pathways that include its conversion to piroxicam . This conversion is mediated by enzymes in the liver, where ampiroxicam is metabolized to its active form . Piroxicam then exerts its anti-inflammatory effects by inhibiting cyclooxygenase and reducing prostaglandin biosynthesis . The metabolic pathway of ampiroxicam also involves interactions with cofactors that facilitate its conversion and activity .

Transport and Distribution

Ampiroxicam is transported and distributed within cells and tissues through various mechanisms . It is absorbed by the gastrointestinal tract and distributed to different tissues via the bloodstream . Ampiroxicam binds to plasma proteins, which aids in its transport and distribution . The drug is also localized in inflamed tissues, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of ampiroxicam is primarily within the cytoplasm, where it interacts with cyclooxygenase . This interaction occurs in the endoplasmic reticulum and other cellular compartments involved in prostaglandin synthesis . Ampiroxicam does not undergo significant post-translational modifications that alter its localization . Its activity and function are primarily determined by its ability to inhibit cyclooxygenase within these subcellular compartments .

準備方法

Ampiroxicam is synthesized through a series of chemical reactions. The synthetic route involves the formation of an ether carbonate prodrug of piroxicam. The preparation method includes the following steps :

Formation of the carbonate ester: Piroxicam is reacted with ethyl chloroformate in the presence of a base to form the carbonate ester.

Etherification: The carbonate ester is then reacted with an alcohol to form the final product, ampiroxicam.

Industrial production methods typically involve similar steps but are optimized for large-scale production to ensure high yield and purity.

化学反応の分析

アンピロキシカムは、次のものを含むいくつかの種類の化学反応を起こします。

加水分解: 生体内では、アンピロキシカムは加水分解されて、活性薬物であるピロキシカムを放出します.

酸化と還元: これらの反応は、アンピロキシカムの安定した構造のため、あまり起こりません。

置換: この化合物は、特に強い求核剤の存在下で、置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬と条件には、加水分解用の水酸化ナトリウムなどの塩基と、エーテル化用のさまざまなアルコールが含まれます。 これらの反応から生成される主な生成物は、薬物の活性型であるピロキシカムです .

4. 科学研究への応用

アンピロキシカムには、いくつかの科学研究への応用があります。

類似化合物との比較

アンピロキシカムは、そのプロドラッグとしての性質により、NSAIDの中でユニークな存在です。類似の化合物には、次のものがあります。

ピロキシカム: アンピロキシカムの活性型であり、直接NSAIDとして使用されます.

ドロキシカム: 胃腸への刺激を軽減するように設計された、ピロキシカムの別のプロドラッグです.

ピボキシカム: ドロキシカムと同様に、ピロキシカムのプロドラッグでもあります.

アンピロキシカムのユニークな点は、ピロキシカムの治療上の利点を提供しながら、胃腸系の副作用を軽減する可能性があることです .

特性

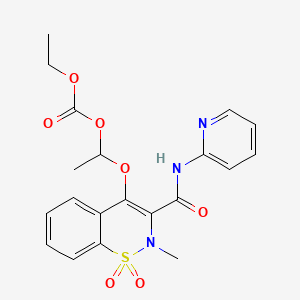

IUPAC Name |

ethyl 1-[[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ6,2-benzothiazin-4-yl]oxy]ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O7S/c1-4-28-20(25)30-13(2)29-18-14-9-5-6-10-15(14)31(26,27)23(3)17(18)19(24)22-16-11-7-8-12-21-16/h5-13H,4H2,1-3H3,(H,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNWBKACGXCGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(C)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046474 | |

| Record name | Ampiroxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99464-64-9 | |

| Record name | Ampiroxicam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99464-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ampiroxicam [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099464649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ampiroxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ampiroxicam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ampiroxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ampiroxicam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMPIROXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PV32JZB1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ampiroxicam exert its anti-inflammatory effect?

A1: Ampiroxicam itself is inactive. It is hydrolyzed in the body to its active metabolite, piroxicam [, ]. Piroxicam functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the production of prostaglandins, which play a crucial role in inflammation. By inhibiting COX enzymes, piroxicam reduces prostaglandin synthesis, thereby alleviating inflammation [].

Q2: What is the molecular formula and weight of ampiroxicam?

A2: The molecular formula of ampiroxicam is C15H13N3O4S. It has a molecular weight of 327.35 g/mol [].

Q3: What spectroscopic data is available for characterizing ampiroxicam?

A3: Researchers use various spectroscopic techniques to characterize ampiroxicam. High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) is frequently employed to determine the concentration of piroxicam, the active metabolite of ampiroxicam, in biological samples [, ]. Additional techniques like IR spectroscopy are valuable for structural elucidation, particularly when studying ampiroxicam complexes with metals like lanthanides [].

Q4: How is ampiroxicam absorbed and metabolized in the body?

A4: Ampiroxicam is administered orally and is absorbed through the intestinal wall. During absorption, intestinal carboxyesterase enzymes hydrolyze ampiroxicam into its active form, piroxicam [, ]. This conversion is rapid and complete, making ampiroxicam essentially undetectable in the systemic circulation []. Piroxicam is then further metabolized, primarily in the liver, and excreted mainly through urine.

Q5: What is the half-life of ampiroxicam?

A5: Ampiroxicam itself has a short half-life because it is rapidly converted to piroxicam. Piroxicam, the active metabolite, has a relatively long half-life of approximately 40 hours [, , ]. This long half-life allows for once-daily dosing of ampiroxicam in clinical settings.

Q6: Does the long-term administration of ampiroxicam lead to drug accumulation?

A6: Research suggests that with consistent once-daily dosing of ampiroxicam, piroxicam serum levels reach a steady state and are maintained within a specific range, not exhibiting significant accumulation even with prolonged treatment durations [].

Q7: What conditions is ampiroxicam used to treat?

A7: Ampiroxicam is primarily indicated for its anti-inflammatory and analgesic effects in managing conditions like rheumatoid arthritis [, ]. It provides relief from symptoms such as pain and inflammation.

Q8: Has ampiroxicam shown efficacy in pre-emptive analgesia?

A8: Yes, studies indicate that pre-emptively administering ampiroxicam, such as before hand surgery, can effectively reduce postoperative pain and the need for additional analgesics [, ].

Q9: What are the potential side effects of ampiroxicam?

A9: Like other NSAIDs, ampiroxicam can cause gastrointestinal side effects such as dyspepsia, heartburn, nausea, and in some cases, ulcers [, ]. It may also increase the risk of gastrointestinal bleeding.

Q10: Can ampiroxicam cause photosensitivity?

A10: Yes, there are reported cases of photosensitivity associated with ampiroxicam use [, , , ]. This reaction typically manifests as exaggerated sunburn or skin rashes upon exposure to ultraviolet (UV) radiation, particularly UVA [, ].

Q11: Are there alternative medications to ampiroxicam?

A11: Yes, several other NSAIDs are available, each with its own pharmacological profile and potential side effects. The choice of NSAID depends on the specific clinical situation and patient factors.

Q12: What are some areas of ongoing research related to ampiroxicam?

A12: Research continues to explore the full potential of ampiroxicam and its derivatives. Some areas of interest include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。